
3-(2-Chloro-5-nitrophenoxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-5-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine typically involves the reaction of 2-chloro-5-nitrophenol with pyrrolidine under suitable conditions. One common method is to use a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(2-Chloro-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The pyrrolidine ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrrolidine ring.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the chloro group with other nucleophiles.
Substitution: Formation of alkylated or acylated pyrrolidine derivatives.
科学的研究の応用
3-(2-Chloro-5-nitrophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific bioactive compound derived from this molecule.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-5-nitrophenoxy)acetamide
- 3-(2-Chloro-5-nitrophenoxy)propylamine
- 3-(2-Chloro-5-nitrophenoxy)butanol
Uniqueness
3-(2-Chloro-5-nitrophenoxy)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that may have different substituents or ring systems, leading to different reactivity and applications.
特性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
3-(2-chloro-5-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-2-1-7(13(14)15)5-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
InChIキー |
FLXJWGYDAIBEMA-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1OC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


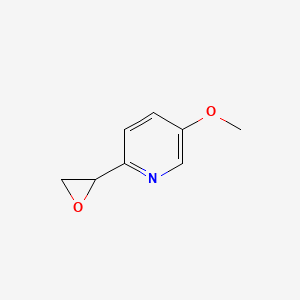
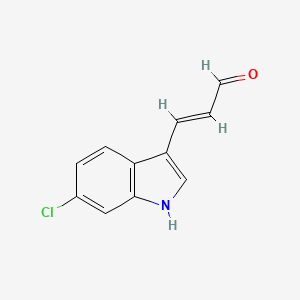
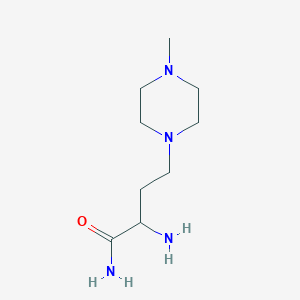
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)
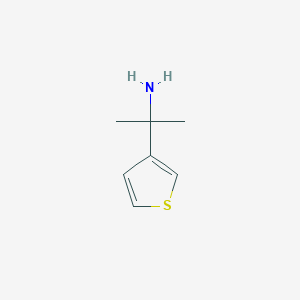

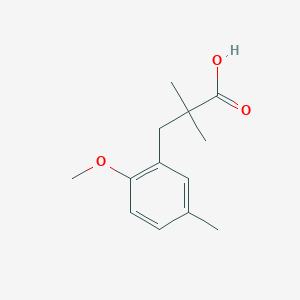

![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)


